2-Bromo-7-iodo-9H-fluorene
Overview
Description
2-Bromo-7-iodo-9H-fluorene: is a halogenated fluorene derivative with the molecular formula C13H8BrI and a molecular weight of 371.01 g/mol . This compound is characterized by the presence of both bromine and iodine atoms attached to the fluorene core, making it a valuable intermediate in organic synthesis and material science.
Mechanism of Action
Target of Action
2-Bromo-7-iodo-9H-fluorene is primarily used as an intermediate in the synthesis of Ledipasvir . Ledipasvir is a potent inhibitor of HCV NS5A, a viral phosphoprotein that plays a crucial role in viral replication, assembly, and secretion . Therefore, the primary target of this compound, when used in this context, is the HCV NS5A protein.
Mode of Action
As an intermediate in the synthesis of ledipasvir, it contributes to the overall inhibitory effect of ledipasvir on the hcv ns5a protein . This inhibition disrupts the lifecycle of the hepatitis C virus, preventing its replication and spread within the host organism .
Biochemical Pathways
As a precursor to ledipasvir, it indirectly affects the hcv lifecycle by inhibiting the ns5a protein . This protein is involved in several stages of the viral lifecycle, including replication and assembly . By inhibiting this protein, the compound disrupts these processes, leading to a decrease in viral load.
Pharmacokinetics
It is known to be soluble in toluene As an intermediate in drug synthesis, its bioavailability and pharmacokinetic profile would be significantly altered upon conversion to the final drug product, ledipasvir .
Result of Action
As a precursor to ledipasvir, it contributes to the overall antiviral effect of this drug . Ledipasvir inhibits the HCV NS5A protein, disrupting the viral lifecycle and leading to a decrease in viral load .
Action Environment
It is known to be stable under normal conditions . Its solubility in toluene suggests that its chemical properties may be affected by the presence of organic solvents .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the synthesis of Ledipasvir , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process
Cellular Effects
Given its role as an intermediate in the synthesis of Ledipasvir , it may influence cell function indirectly through its contribution to the production of this antiviral drug
Molecular Mechanism
As an intermediate in the synthesis of Ledipasvir , it may participate in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2-Bromo-7-iodo-9H-fluorene are not well-characterized. It is known to be an intermediate in the synthesis of Ledipasvir
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-iodo-9H-fluorene typically involves the halogenation of fluorene derivatives. One common method includes the bromination of fluorene to obtain 2-bromofluorene, followed by iodination to introduce the iodine atom at the 7-position. The reaction conditions often involve the use of iodine and potassium iodate in a mixed solvent system of glacial acetic acid, water, and sulfuric acid, under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-iodo-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can produce various functionalized fluorenes.
Scientific Research Applications
2-Bromo-7-iodo-9H-fluorene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Biological Studies: Employed in the study of halogenated compounds’ effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-9,9-difluoro-7-iodo-9H-fluorene: Similar in structure but with fluorine atoms at the 9-position.
2-Bromo-7-iodo-9,9-dimethyl-9H-fluorene: Contains methyl groups at the 9-position.
Uniqueness
2-Bromo-7-iodo-9H-fluorene is unique due to the specific positioning of bromine and iodine atoms, which imparts distinct reactivity and properties. This makes it a versatile intermediate for various synthetic applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
2-bromo-7-iodo-9H-fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrI/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUPMAMGLLLLHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558519 | |
Record name | 2-Bromo-7-iodo-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123348-27-6 | |
Record name | 2-Bromo-7-iodo-9H-fluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123348-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-7-iodofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123348276 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-7-iodo-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-7-iodo-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.118 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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